molecular formula C16H15N3O3 B2728418 N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide CAS No. 946261-91-2

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide

Cat. No.: B2728418
CAS No.: 946261-91-2
M. Wt: 297.314
InChI Key: XBRHABNITRUTNY-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of indazole carboxamides This compound is characterized by the presence of a 2,5-dimethoxyphenyl group attached to the indazole ring, which is further substituted with a carboxamide group

Mechanism of Action

Target of Action

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is a complex compound with a structure that suggests it may interact with multiple targets. It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may have a similar multi-target action.

Mode of Action

Based on the structure and the known actions of similar compounds, it can be hypothesized that it interacts with its targets through a combination of binding and modulation . This interaction could potentially result in changes in cellular signaling and function .

Biochemical Pathways

Similar compounds have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it’s plausible that this compound could affect similar pathways and have downstream effects on a variety of cellular processes.

Pharmacokinetics

Similar compounds have been found to be extensively metabolized, with multiple metabolites identified . These findings suggest that this compound may also have complex ADME properties that could impact its bioavailability.

Result of Action

Similar compounds have been found to have diverse biological activities . Therefore, it’s plausible that this compound could have a range of effects at the molecular and cellular level.

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by a variety of factors, including the presence of other substances, ph, temperature, and more . Therefore, it’s plausible that the action of this compound could also be influenced by environmental factors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide typically involves the following steps:

    Formation of 2,5-dimethoxyphenylacetic acid: This can be achieved by reacting 1,4-dimethoxybenzene with formaldehyde under the action of hydrogen halide to obtain 2-halomethyl-1,4-dimethoxybenzene.

    Cyclization to form indazole ring: The 2,5-dimethoxyphenylacetic acid is then subjected to cyclization reactions to form the indazole ring structure.

    Introduction of the carboxamide group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is unique due to its specific indazole ring structure combined with the 2,5-dimethoxyphenyl group

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-10-7-8-14(22-2)13(9-10)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRHABNITRUTNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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